molecular formula C21H15F2N3O2S B2993737 N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide CAS No. 1207048-76-7

N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide

Cat. No. B2993737
CAS RN: 1207048-76-7
M. Wt: 411.43
InChI Key: TTWXEAQWAWCDON-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S and its molecular weight is 411.43. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A study by Dollé et al. (2008) discusses the development of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The research focused on a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with fluorine atoms to enable labeling with fluorine-18 for in vivo imaging. The study highlights the synthesis and radiosynthesis processes, providing insights into the potential applications of these compounds in PET imaging of neurological disorders (Dollé et al., 2008).

Novel Fluorochromes for Thiol Detection

Research by Sippel (1981) introduced novel fluorochromes, specifically maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore, for thiol detection. These compounds exhibit bright blue fluorescence upon reacting with thiols, suggesting their utility in biochemical assays and possibly in studying thiol-related biological processes (Sippel, 1981).

Antimicrobial Agents Development

A study by Zurenko et al. (1996) on novel oxazolidinone antibacterial agents, including U-100592 and U-100766, demonstrates the potential antimicrobial applications of complex acetamides. These compounds showed efficacy against a variety of bacterial clinical isolates, highlighting their potential in developing new antimicrobial therapies (Zurenko et al., 1996).

Synthesis and Evaluation of Antimicrobial Agents

Kerru et al. (2019) explored the synthesis of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives and evaluated their antimicrobial activity. Some compounds exhibited significant antibacterial and antifungal potencies, suggesting the utility of complex acetamides in developing antimicrobial agents (Kerru et al., 2019).

Development of TSPO Ligands for Neuroimaging

Fookes et al. (2008) synthesized fluorine-substituted pyrazolopyrimidines and imidazopyridines as ligands for the peripheral benzodiazepine receptor (PBR), with potential applications in neuroimaging of neurodegenerative disorders using PET. The study provides insights into the synthesis, radiolabeling, and in vivo evaluation of these ligands (Fookes et al., 2008).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S/c1-25(16-8-6-15(23)7-9-16)18(27)10-26-12-24-19-17(11-29-20(19)21(26)28)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWXEAQWAWCDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.